(2-Methyloxetan-2-yl)methanamine
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Overview
Description
(2-Methyloxetan-2-yl)methanamine is an organic compound with the molecular formula C5H11NO. It is a derivative of oxetane, a four-membered cyclic ether, and contains an amine group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxetan-2-yl)methanamine typically involves the reaction of oxetane with methylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxetan-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-Methyloxetan-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methyloxetan-2-yl)methanamine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The oxetane ring provides a unique structural framework that can interact with different biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound of (2-Methyloxetan-2-yl)methanamine, lacking the amine group.
Methyloxetane: A similar compound with a methyl group attached to the oxetane ring.
Oxetanemethanamine: Another derivative of oxetane with an amine group.
Uniqueness
This compound is unique due to the presence of both the oxetane ring and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methyloxetan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(4-6)2-3-7-5/h2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDPNQXVFYMEEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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